1-Benzyl-4-benzylsulfonylpiperidine
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Overview
Description
1-Benzyl-4-benzylsulfonylpiperidine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmacology .
Scientific Research Applications
1-Benzyl-4-benzylsulfonylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Research has explored its use in developing drugs for treating neurological disorders and other medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Preparation Methods
The synthesis of 1-Benzyl-4-benzylsulfonylpiperidine involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with benzyl halides under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-Benzyl-4-benzylsulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated benzyl derivatives can be introduced using reagents like benzyl bromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to fully saturated piperidine derivatives .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-benzylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to the modulation of neurotransmitter levels in the brain, which can result in various pharmacological effects, including mood enhancement and cognitive improvement .
Comparison with Similar Compounds
1-Benzyl-4-benzylsulfonylpiperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is also a piperidine derivative with similar biological activities but differs in its substitution pattern.
Benzylpiperazine: Known for its stimulant properties, benzylpiperazine has a different mechanism of action and is used recreationally.
Sulfonimidates: These compounds share the sulfonyl functional group but have different applications and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-benzylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-23(22,16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFWQCRPRWHAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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